Kaempferol-3-O-glucorhamnósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

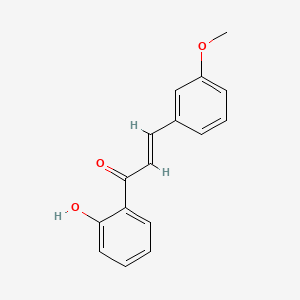

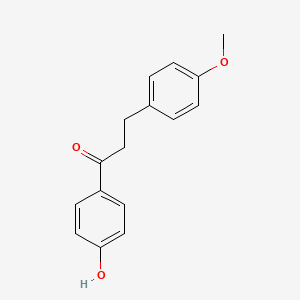

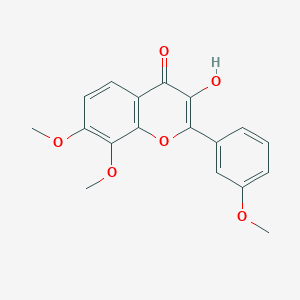

Kaempferol-3-O-glucorhamnoside is a flavonoid glycoside derived from the plant Thesium chinense Turcz. It is known for its potent anti-inflammatory properties and has been studied for its potential therapeutic applications in various diseases .

Aplicaciones Científicas De Investigación

Kaempferol-3-O-glucorhamnoside has been extensively studied for its scientific research applications in various fields:

Mecanismo De Acción

Target of Action

Kaempferol-3-O-glucorhamnoside, a flavonoid derived from the plant Thesium chinense Turcz , primarily targets the MAPK and NF-κB pathways . These pathways play crucial roles in inflammatory responses .

Mode of Action

Kaempferol-3-O-glucorhamnoside interacts with its targets by inhibiting the MAPK and NF-κB pathways . This inhibition results in the suppression of inflammatory responses both in vitro and in vivo .

Biochemical Pathways

The compound affects the MAPK and NF-κB pathways . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines, and controls various cellular activities, including gene expression, mitosis, differentiation, and cell survival/apoptosis . The NF-κB pathway plays a key role in regulating the immune response to infection .

Pharmacokinetics

It’s known that kaempferol glucosides with many sugar units in their structure travel to the large intestine, where gut microbiota will remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs .

Result of Action

The administration of Kaempferol-3-O-glucorhamnoside effectively suppresses the expression of major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE2, and ameliorates lung edema . It also decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kaempferol-3-O-glucorhamnoside. It’s worth noting that the respiratory system is constantly exposed to numerous noxious agents present in the atmospheric air, which have been associated with a wide variety of acute and chronic respiratory diseases . Kaempferol-3-O-glucorhamnoside has shown beneficial effects against these diseases .

Análisis Bioquímico

Biochemical Properties

Kaempferol-3-O-glucorhamnoside plays a significant role in biochemical reactions. It interacts with major inflammatory cytokines such as TNF-α, IL-6, IL-1β, and PGE2, effectively suppressing their expression . The nature of these interactions involves the suppression of NFκB and MAP kinase phosphorylation .

Cellular Effects

Kaempferol-3-O-glucorhamnoside has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also ameliorates lung edema .

Molecular Mechanism

At the molecular level, Kaempferol-3-O-glucorhamnoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases ROS levels and overall oxidative stress in lungs and in cultured cells generated by K. pneumoniae exposure .

Dosage Effects in Animal Models

The effects of Kaempferol-3-O-glucorhamnoside vary with different dosages in animal models

Metabolic Pathways

Kaempferol-3-O-glucorhamnoside is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-glucorhamnoside can be synthesized using engineered microorganisms such as Escherichia coli. . This method allows for the production of kaempferol-3-O-glucorhamnoside from glucose.

Industrial Production Methods

Industrial production of kaempferol-3-O-glucorhamnoside can be achieved through enzymatic hydrolysis. This method involves the use of β-glucosidase and α-L-rhamnosidase to hydrolyze kaempferol glycosides, resulting in the formation of kaempferol-3-O-glucorhamnoside .

Análisis De Reacciones Químicas

Types of Reactions

Kaempferol-3-O-glucorhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of kaempferol-3-O-glucorhamnoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of kaempferol-3-O-glucorhamnoside include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications in treating diseases such as cancer and inflammation .

Comparación Con Compuestos Similares

Kaempferol-3-O-glucorhamnoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its bioavailability and biological activity. Similar compounds include:

Kaempferol-3-O-rutinoside: Another glycoside derivative with similar anti-inflammatory properties.

Kaempferol-3-O-glucoside: Known for its antioxidant activity and potential therapeutic applications.

Kaempferol-3-O-galactoside: Studied for its effects on cellular signaling and gene expression.

These compounds share structural similarities with kaempferol-3-O-glucorhamnoside but differ in their glycosylation patterns and specific biological activities.

Propiedades

Número CAS |

40437-72-7 |

|---|---|

Fórmula molecular |

C27H32O16 |

Peso molecular |

612.53 |

Origen del producto |

United States |

Q1: Has Kaempferol-3-O-glucorhamnoside demonstrated any other biological activities besides its potential antithrombotic effects?

A3: Yes, research suggests that Kaempferol-3-O-glucorhamnoside possesses anti-inflammatory properties. [] While the specific mechanisms remain to be fully elucidated, studies indicate that this compound might act by modulating inflammatory pathways, such as the MAPK and NF-κB pathways. These findings highlight the potential therapeutic value of Kaempferol-3-O-glucorhamnoside in addressing inflammatory conditions.

Q2: What is the source of Kaempferol-3-O-glucorhamnoside, and are there any ongoing efforts to understand its potential applications better?

A4: Kaempferol-3-O-glucorhamnoside has been identified in Cnidoscolus aconitifolius leaves ethanolic extract. [] This plant has a history of use in traditional medicine for its purported antithrombotic properties. Researchers are actively investigating the therapeutic potential of Kaempferol-3-O-glucorhamnoside and other bioactive compounds derived from this plant. Ongoing research focuses on understanding their mechanisms of action, safety profiles, and potential applications in developing novel therapeutic interventions for cardiovascular and inflammatory diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.